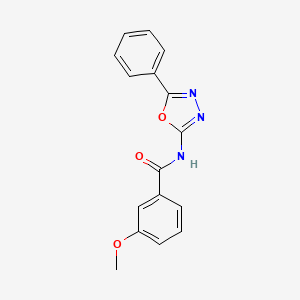

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFTZZWTGTUGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoic acid hydrazide with an appropriate carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as sulfuric acid supported on melamine-formaldehyde resin under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate.

Reducing Agents: Sodium borohydride.

Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Antibacterial Properties

Overview of Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety, including 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, exhibit potent antibacterial properties. These compounds have shown effectiveness against various bacterial strains, including resistant pathogens like Staphylococcus aureus (MRSA).

Mechanisms of Action

The mechanisms through which these oxadiazole derivatives exert their antibacterial effects are varied. For instance:

- Inhibition of Trans-Translation : Some derivatives have been reported to inhibit the trans-translation process in bacteria, which is critical for protein synthesis and bacterial survival .

- Disruption of Lipoteichoic Acid Biosynthesis : Other compounds have been shown to interfere with the biosynthesis of lipoteichoic acid, an essential component of the bacterial cell wall .

Case Studies

Study on Halogenated Oxadiazoles

A comparative study highlighted several halogenated derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides, including this compound. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA clinical isolates. Notably, they showed a low propensity for developing resistance over a 30-day period .

Synthesis and Evaluation of Antimicrobial Activity

Another research effort synthesized a series of oxadiazole conjugates and evaluated their antimicrobial efficacy. Among these synthesized compounds, those with trifluoromethyl substitutions displayed selective inhibition against S. aureus. The study concluded that certain derivatives could serve as potential alternatives to traditional antibiotics .

Pharmacological Activities

The pharmacological activities of this compound extend beyond antibacterial effects:

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may also possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of oxadiazole derivatives:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| HSGN-94 | Sulfonamide | 0.25 | MRSA Inhibition |

| KKL-35 | Chloro | Varies | Trans-Translation Inhibition |

| HSGN-220 | OCF₃ | 0.06 | Multi-targeting Antibiotic |

This table summarizes key findings from various studies that elucidate how modifications to the oxadiazole structure can impact antimicrobial activity.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide varies depending on its application. In the context of its anticancer activity, the compound is believed to interfere with cellular processes critical for cancer cell survival and proliferation. This may involve the inhibition of specific enzymes or signaling pathways that are essential for cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

- Target Specificity : VNI and VFV derivatives exhibit strong CYP51 inhibition due to halogenated aryl groups, which occupy deep pockets in the enzyme’s substrate-binding cavity. The methoxy group in the target compound may favor interactions with different targets, such as HDACs or microbial enzymes .

- Antifungal Activity : LMM5’s sulfamoyl group enhances antifungal potency against C. albicans, suggesting that sulfonamide substitutions may outperform methoxy in certain contexts .

Pharmacological and Mechanistic Considerations

- Antiparasitic Potential: VNI and VFV derivatives demonstrate that 5-phenyl-oxadiazole-linked benzamides are effective against protozoan CYP51.

- Anticancer Activity: Amino-propanamide analogs () show HDAC inhibition, suggesting that modifying the benzamide’s side chain (e.g., adding basic groups) could enhance cytotoxicity .

- Antiviral Applications : Methylthio-substituted oxadiazoles () exhibit antiviral activity, indicating that sulfur-containing groups may broaden the target compound’s spectrum .

Biological Activity

3-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group and an oxadiazole ring, which are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A comparative study indicated that N-(1,3,4-oxadiazol-2-yl)benzamides function as multi-targeting antibiotics. They inhibit menaquinone biosynthesis and affect essential proteins like DnaX and Pol IIIC. For instance, a derivative of this class showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| HSGN-94 | MRSA | 0.25 |

| KKL-35 | E. coli | 0.5 |

| Compound X | S. aureus | 0.75 |

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have been evaluated for antifungal properties. A study synthesized several oxadiazole conjugates that were screened against various fungal strains. Compounds with trifluoromethyl substitutions exhibited selective inhibition against Candida albicans and Bacillus subtilis, indicating potential for therapeutic applications in antifungal treatment .

Table 2: Antifungal Activity of Oxadiazole Derivatives

| Compound Name | Target Fungi | Inhibition Zone (mm) |

|---|---|---|

| Compound A | C. albicans | 18 |

| Compound B | B. subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. For instance, compounds derived from the oxadiazole scaffold demonstrated IC50 values in the micromolar range against these cancer cells, indicating their potential as chemotherapeutic agents .

Table 3: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MCF-7 | 15.63 |

| Compound D | U-937 | 12.34 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Docking studies suggest that it may bind to oxidoreductase enzymes and disrupt essential metabolic pathways in bacteria and cancer cells alike . This dual targeting capability enhances its effectiveness as both an antibiotic and an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves a multi-step protocol:

- Step 1 : Formation of the benzamide intermediate via coupling reactions (e.g., using benzoyl chloride derivatives with amino-oxadiazole precursors under microwave-assisted conditions for improved yield and reduced reaction time .

- Step 2 : Cyclization of the intermediate to form the 1,3,4-oxadiazole ring, often using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .

- Characterization : Purity is verified via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR, and mass spectrometry). For example, ¹H NMR spectra recorded at 400 MHz resolve methoxy and aromatic proton signals, while IR confirms carbonyl (C=O) and oxadiazole ring vibrations .

Q. How is the structural integrity of the compound validated in academic research?

Advanced spectroscopic and crystallographic techniques are employed:

- Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example, bond lengths and angles in analogous oxadiazole derivatives (e.g., C–N bond lengths of ~1.38 Å and C–O bonds of ~1.23 Å) confirm the oxadiazole ring structure .

- HPLC and LCMS ensure >95% purity, critical for biological assays .

Q. What preliminary biological screening models are used to assess its activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) .

- Anticancer studies : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) to determine IC₅₀ values .

- Enzyme inhibition : Fluorometric assays for targets like HDACs (histone deacetylases) or CYP51 (lanosterol 14α-demethylase) .

Advanced Research Questions

Q. How does molecular docking elucidate its mechanism of action against fungal CYP51?

- Target selection : The compound’s oxadiazole ring and methoxybenzamide group are docked into the CYP51 binding cavity (PDB ID: 3L4D) using software like AutoDock Vina.

- Key interactions :

- Validation : Docking scores (e.g., ΔG = -9.2 kcal/mol) correlate with experimental EC₅₀ values (e.g., 0.8 nM against T. cruzi ).

Q. What strategies optimize its pharmacokinetic profile for in vivo efficacy?

- Metabolic stability : Introduction of trifluoromethyl groups reduces oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 6.8 hours in murine models ).

- Bioavailability : Co-crystallization with sodium ions enhances solubility (e.g., tetrakis[methanol-sodium] complexes ).

- Toxicity screening : Ames test and hERG channel inhibition assays ensure safety .

Q. How do structural modifications impact its antitumor activity?

Q. What advanced spectroscopic techniques resolve its coordination chemistry in metal complexes?

- UV-Vis and EPR : Monitor ligand-to-metal charge transfer (LMCT) in iridium(III) complexes for electroluminescent applications .

- X-ray absorption spectroscopy (XAS) : Confirms octahedral geometry in sodium-coordinated complexes (e.g., Na–O bond distances of 2.45 Å ).

Methodological Guidance for Addressing Data Contradictions

Q. Discrepancies in reported IC₅₀ values across studies

Q. Conflicting crystallographic data on bond angles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.